Gold acetylmethionate
Description
Acetylmethionate is derived from acetylated methionine, a sulfur-containing amino acid, which likely contributes to the compound’s stability and biological activity . For example, gold benzoate exhibits IR peaks at 1628 cm⁻¹ (C=O) and 1578 cm⁻¹ (C–O), indicative of non-chelating, monodentate binding .
Properties
CAS No. |
105883-47-4 |
|---|---|
Molecular Formula |
C21H36AuN3O9S3 |
Molecular Weight |
767.68679 |
Synonyms |
GOLD ACETYLMETHIONATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Gold Compounds
Gold Acetylacetonate (Dimethyl(acetylacetonate)gold(III))
- Structure: Gold(III) center coordinated to acetylacetonate (acac) ligands, forming a square-planar geometry. The acac ligand is a bidentate chelator, unlike acetylmethionate, which likely binds monodentately .
- Properties : Soluble in organic solvents (e.g., acetonitrile, chloroform) due to the hydrophobic acac ligands. Thermally stable up to 150°C, with applications in photonics and electronics .
Gold Benzoate ([Au(d2pype)₂]Cl Analogs)
- Structure: Gold(I) complexes with benzoate ligands, adopting a linear or trigonal planar geometry. Benzoate binds monodentately, as evidenced by IR spectral separation of C=O and C–O vibrations (~300 cm⁻¹) .
- Reactivity : Benzoate ligands are easily displaced by halides (e.g., Cl⁻, Br⁻) in polar solvents, a property shared with acetylmethionate derivatives .
- Key Difference: Acetylmethionate’s methionine backbone introduces sulfur donor atoms, which may stabilize gold in lower oxidation states (e.g., Au(I)) compared to benzoate’s oxygen donors .
Comparison with Functionally Similar Metal Acetylmethionates
Silver Acetylmethionate
- Application : Used as an antimicrobial agent in cosmetics (e.g., moisturizers) due to silver’s biocidal properties .
- Structure: Silver(I) coordinated to acetylmethionate, likely via sulfur and oxygen atoms. CAS No. 105883-46-3 .
- Contrast : Gold acetylmethionate is less studied for antimicrobial use but may exhibit lower cytotoxicity than silver analogs, as gold complexes often display selective toxicity toward cancer cells .
Zinc Acetylmethionate
- Application : Functions as a skin-conditioning agent in cosmetics, leveraging zinc’s role in epidermal repair and anti-inflammatory activity .
- Structure: Zinc(II) bound to acetylmethionate, with CAS No. 102868-96-2 .
- Contrast : this compound’s higher redox activity could make it unsuitable for topical applications but more relevant in therapeutic contexts (e.g., rheumatoid arthritis treatment) .
Comparative Data Table
Research Findings and Implications
- Stability: this compound’s stability in aqueous or biological environments remains uncharacterized, but sulfur coordination (as in methionine derivatives) may reduce ligand displacement compared to oxygen-donor ligands like benzoate .
- Biological Activity : Unlike silver and zinc analogs, this compound could target thioredoxin reductase, an enzyme overexpressed in cancer cells, aligning with gold’s established role in chemotherapeutics .
- Synthesis Challenges : Ligand exchange reactions (e.g., substituting acetylmethionate with halides) require polar solvents like acetonitrile, mirroring methods for gold benzoate .
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